molecular formula C7H9ClO4 B158395 1-Propene-1,3-diol, 2-chloro-, diacetate CAS No. 10118-72-6

1-Propene-1,3-diol, 2-chloro-, diacetate

Cat. No. B158395
CAS RN: 10118-72-6
M. Wt: 192.6 g/mol
InChI Key: GEEGHNOKMUVQRF-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propene-1,3-diol, 2-chloro-, diacetate, also known as chloroacetaldehyde diethyl acetal, is a chemical compound that is widely used in scientific research. This compound is synthesized by the reaction of chloroacetaldehyde with diethyl ether in the presence of a strong acid catalyst. The resulting product is a colorless liquid that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Biochemical And Physiological Effects

Chloroacetaldehyde diethyl acetal has been shown to have cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages And Limitations For Lab Experiments

Chloroacetaldehyde diethyl acetal is a versatile reagent that can be used in a wide range of chemical reactions. It is relatively stable and easy to handle. However, it is highly reactive and can be hazardous if not handled properly. It should be stored and handled in a well-ventilated area and with appropriate safety precautions.

Future Directions

There are several future directions for research involving 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal. These include:
1. Developing new synthetic routes for the preparation of this compound.
2. Exploring the use of this compound as a reagent in the synthesis of new pharmaceuticals and agrochemicals.
3. Investigating the mechanism of action of this compound and its potential as a therapeutic agent.
4. Studying the biochemical and physiological effects of this compound in more detail.
5. Developing new applications for this compound in organic synthesis.
In conclusion, 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal is a versatile compound that has many applications in scientific research. It is a useful reagent and intermediate in the synthesis of various compounds and has potential as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal involves the reaction of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde with diethyl ether in the presence of a strong acid catalyst. The reaction takes place at room temperature and atmospheric pressure. The resulting product is purified by distillation or chromatography.

Scientific Research Applications

Chloroacetaldehyde diethyl acetal is widely used in scientific research as a reagent and intermediate in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the preparation of chiral compounds and as a protecting group for alcohols and amines.

properties

CAS RN

10118-72-6

Product Name

1-Propene-1,3-diol, 2-chloro-, diacetate

Molecular Formula

C7H9ClO4

Molecular Weight

192.6 g/mol

IUPAC Name

[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate

InChI

InChI=1S/C7H9ClO4/c1-5(9)11-3-7(8)4-12-6(2)10/h3H,4H2,1-2H3/b7-3-

InChI Key

GEEGHNOKMUVQRF-CLTKARDFSA-N

Isomeric SMILES

CC(=O)OC/C(=C/OC(=O)C)/Cl

SMILES

CC(=O)OCC(=COC(=O)C)Cl

Canonical SMILES

CC(=O)OCC(=COC(=O)C)Cl

Origin of Product

United States

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